molecular formula C19H15NO3 B2935651 4-(3-aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one CAS No. 859133-23-6

4-(3-aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one

Cat. No.: B2935651
CAS No.: 859133-23-6
M. Wt: 305.333
InChI Key: ZADGGWGKTTXYAC-UHFFFAOYSA-N
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Description

4-(3-aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran moiety linked to a chromenone system, which contributes to its unique chemical properties and biological activities.

Scientific Research Applications

Future Directions

Benzofuran and chromenone derivatives are areas of active research due to their wide range of biological activities. Future research may focus on synthesizing new derivatives, studying their biological activities, and developing them into effective therapeutic agents .

Preparation Methods

The synthesis of 4-(3-aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one typically involves multiple steps. One common synthetic route starts with the reaction of 2-hydroxybenzonitrile with 4-(bromomethyl)pyridine in the presence of potassium carbonate (K₂CO₃), leading to the formation of 2-(pyridin-4-ylmethoxy)benzonitrile . This intermediate can then undergo further reactions to introduce the aminobenzofuran and chromenone moieties. Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

4-(3-aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran or chromenone rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Comparison with Similar Compounds

4-(3-aminobenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one can be compared with other benzofuran derivatives that exhibit similar biological activities. Some of these compounds include:

The uniqueness of this compound lies in its specific structural features and the combination of benzofuran and chromenone moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(3-amino-1-benzofuran-2-yl)-7,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c1-10-7-8-12-14(9-16(21)23-18(12)11(10)2)19-17(20)13-5-3-4-6-15(13)22-19/h3-9H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADGGWGKTTXYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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